Methyl 3-bromo-5-chloro-4-hydroxybenzoate
Description
Contextual Significance of Substituted Benzoate (B1203000) Esters in Academic Chemistry
Substituted benzoate esters are a well-established and important class of compounds in academic and industrial chemistry. mdpi.com They are derivatives of benzoic acid and are characterized by the presence of various functional groups attached to the benzene (B151609) ring. mdpi.com The ester group itself is a key feature, influencing the molecule's reactivity and physical properties.
The position and nature of the substituents on the benzene ring play a crucial role in determining the chemical behavior of these esters. wikipedia.org For instance, electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring and the reactivity of the ester functional group. mdpi.com This makes substituted benzoate esters valuable substrates for studying reaction mechanisms, such as hydrolysis and other nucleophilic substitution reactions. wikipedia.org Furthermore, their diverse structures have led to their use in the synthesis of more complex molecules, including liquid crystals and other materials with interesting mesomorphic properties. mdpi.comtandfonline.com
Overview of Halogenated Phenolic Compounds in Chemical Research
Halogenated phenolic compounds are organic molecules that contain a hydroxyl group attached to an aromatic ring, which is also substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). This class of compounds is of significant interest in chemical research due to the profound impact that halogenation has on the properties of the parent phenol (B47542). researchgate.net The introduction of halogens can modify a molecule's acidity, reactivity, and biological activity. researchgate.net
In academic research, halogenated phenols are investigated for a variety of reasons. They serve as important intermediates in organic synthesis, allowing for further functionalization of the aromatic ring. google.com The presence of halogens can direct the regioselectivity of subsequent reactions. Moreover, the study of halogenated phenolic compounds contributes to a deeper understanding of intermolecular interactions, such as hydrogen bonding and the less common halogen bonding. From an environmental perspective, the study of poly-halogenated phenols is also crucial due to their persistence and potential toxicity. nih.govnih.govacs.org
Specific Academic Research Interest in Methyl 3-bromo-5-chloro-4-hydroxybenzoate
While extensive research on a wide array of halogenated compounds exists, the specific academic focus on this compound is more niche. The interest in this particular molecule stems from its unique substitution pattern on the hydroxybenzoate core. The presence of two different halogens, bromine and chlorine, at the meta positions relative to the ester group, and ortho to the hydroxyl group, presents interesting questions for synthetic chemists and physical organic chemists.
The combination of a bromo and a chloro substituent, along with the hydroxyl and methyl ester groups, makes this compound a subject for investigations into the interplay of steric and electronic effects on molecular structure and reactivity. Researchers would be interested in understanding how this specific substitution pattern influences its spectroscopic properties, crystal packing, and potential for further chemical transformations.
Below are some of the predicted physicochemical properties of this compound.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C8H6BrClO3 |
| Molecular Weight | 265.49 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 263.91888 Da |
| Monoisotopic Mass | 263.91888 Da |
| Topological Polar Surface Area | 46.5 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 200 |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-chloro-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBVKTLKVPLPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 3 Bromo 5 Chloro 4 Hydroxybenzoate
Established Synthetic Pathways for Methyl 3-bromo-5-chloro-4-hydroxybenzoate
The synthesis of this compound can be approached through two primary strategies: building the molecule by first synthesizing the substituted benzoic acid and then esterifying it, or by starting with a simpler benzoate (B1203000) ester and introducing the halogen substituents.
A common and straightforward method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, 3-bromo-5-chloro-4-hydroxybenzoic acid. This reaction is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester product. The reaction is reversible, and to achieve high yields, it is often necessary to use an excess of methanol or to remove the water as it is formed. dnu.dp.ua
Table 1: Typical Reaction Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 3-Bromo-5-chloro-4-hydroxybenzoic acid, Methanol | Carboxylic acid and alcohol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid | To protonate the carbonyl group |
| Solvent | Excess Methanol | Serves as both reactant and solvent, drives equilibrium |
| Temperature | Reflux | To increase reaction rate |
| Workup | Neutralization, Extraction | To remove acid catalyst and isolate the product |
An alternative synthetic route involves the introduction of the bromine and chlorine atoms onto a pre-existing benzoate ester, such as methyl 4-hydroxybenzoate. This process relies on electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The regioselectivity of the halogenation is primarily controlled by the existing substituents on the aromatic ring.
The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the methyl ester (-COOCH₃) group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dictates the position of substitution, directing the incoming electrophiles (Br⁺ and Cl⁺) to the positions ortho to it, which are C3 and C5. reddit.com
The synthesis would proceed via a stepwise halogenation of methyl 4-hydroxybenzoate. For instance, bromination can be achieved using bromine (Br₂) in a suitable solvent, sometimes with a mild catalyst. google.com Subsequent chlorination would then introduce the chlorine atom at the remaining ortho position. The order of halogenation can be varied, and controlling the stoichiometry is crucial to prevent the formation of di-substituted byproducts, such as 3,5-dibromo-4-hydroxybenzoate. google.com
Table 2: Key Factors in Electrophilic Aromatic Halogenation
| Factor | Description |
|---|---|
| Directing Groups | The -OH group directs incoming halogens to the C3 and C5 positions. |
| Activating/Deactivating | The -OH group activates the ring, facilitating the reaction, while the ester group deactivates it. |
| Catalyst | A Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is often required for chlorination and bromination to polarize the halogen molecule, making it more electrophilic. libretexts.org |
| Reaction Control | Careful control of temperature and stoichiometry is needed to achieve mono-halogenation at each step and avoid undesired multiple substitutions. |
The efficiency of esterification reactions, particularly for substituted benzoic acids, is influenced by several factors. In the context of Fischer esterification, the reaction is an equilibrium process. To maximize the yield of the ester, Le Chatelier's principle is applied by either using a large excess of the alcohol or by removing water from the reaction mixture as it forms. ijstr.org
The electronic nature of the substituents on the benzoic acid ring can also affect the reaction rate. Electron-withdrawing groups, such as the bromine and chlorine atoms present in 3-bromo-5-chloro-4-hydroxybenzoic acid, decrease the electron density on the carbonyl oxygen, making it less basic and thus less readily protonated by the acid catalyst. This can result in a slower reaction rate compared to benzoic acids with electron-donating groups. ijstr.org
To overcome equilibrium limitations and sometimes harsh conditions of traditional methods, alternative procedures have been developed. These include:
Microwave-Assisted Synthesis : The use of microwave reactors can significantly reduce reaction times and improve yields by enabling rapid and controlled heating. researchgate.net
Solid Acid Catalysts : Using solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, can simplify the workup process as the catalyst can be easily filtered off from the reaction mixture. ijstr.org
Alternative Reagents : Methods like the Mitsunobu reaction provide an alternative for esterification under milder, non-acidic conditions, though it involves different reagents like triphenylphosphine (B44618) and a dialkyl azodicarboxylate. researchgate.net
Functional Group Interconversions and Derivatization
The presence of three distinct functional sites on this compound allows for a range of chemical transformations.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. nih.gov For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. libretexts.org These EWGs stabilize the negative charge of the intermediate Meisenheimer complex that is formed during the reaction. libretexts.org
In this compound, the methyl ester group is a moderate EWG, but it is positioned meta to both the bromine and chlorine atoms, meaning it cannot effectively stabilize the intermediate through resonance. The hydroxyl group is an electron-donating group, which deactivates the ring for nucleophilic attack. Consequently, direct SNAr reactions at the C3 or C5 positions are generally difficult and would likely require harsh reaction conditions (high temperatures and pressures) or the use of highly reactive nucleophiles. The reaction is significantly less favorable than on rings activated by powerful EWGs like nitro groups. youtube.com
The phenolic hydroxyl group is susceptible to oxidation. Phenols can be oxidized to quinones, which are dicarbonyl compounds. libretexts.org The oxidation of p-hydroxybenzoic acid and its derivatives can lead to the formation of quinone and quinone-like compounds, which are involved in various chemical and biological processes. acs.orgnih.gov
The oxidation of this compound would likely target the hydroxyl group. The specific structure of the resulting quinone would depend on the oxidizing agent used and the reaction conditions. Mild oxidizing agents like Fremy's salt (potassium nitrosodisulfonate) are known to convert phenols into p-benzoquinones. libretexts.org More vigorous oxidation could potentially lead to ring cleavage. The oxidation of phenols to ortho-quinones is also possible, often catalyzed by enzymes like tyrosinase. nih.gov The resulting highly reactive quinones can undergo further reactions, such as Michael additions, particularly with nucleophiles like thiols. nih.gov
Table 3: Potential Oxidizing Agents for Phenol (B47542) Transformation
| Oxidizing Agent | Typical Product Type | Notes |
|---|---|---|
| Fremy's Salt ((KSO₃)₂NO) | p-Benzoquinone | A reliable reagent for the oxidation of phenols to quinones. libretexts.org |
| Chromic Acid (H₂CrO₄) | p-Benzoquinone | A strong oxidizing agent; reaction can be complex and may lead to side products. libretexts.org |
| Salcomine-O₂ | p-Quinone | A cobalt complex that catalyzes oxidation by molecular oxygen. libretexts.org |
Reactions at the Ester Moiety (e.g., Amidation, Hydrolysis)
The methyl ester group of this compound is a key site for chemical modification, allowing for its conversion into other important functional groups such as amides and carboxylic acids.
Amidation: The conversion of the ester to an amide is a fundamental transformation. A common route to specialized amides is through the formation of hydrazides by reacting the ester with hydrazine (B178648). Research on closely related dihalogenated hydroxybenzoates demonstrates this process effectively. For instance, methyl 3,5-dichloro-4-methoxybenzoate, an analogue of the title compound, readily reacts with hydrazine hydrate (B1144303) to produce the corresponding 3,5-dichloro-4-methoxy-benzoic acid hydrazide in high yield. researchgate.net This reaction is typically carried out in an alcoholic solvent like ethanol (B145695) under reflux. This transformation serves as a crucial step for building more complex heterocyclic structures. researchgate.net
Modern catalytic systems have been developed to facilitate the direct amidation of esters under milder conditions. Niobium(V) oxide (Nb₂O₅) has been identified as an effective heterogeneous catalyst for the direct amidation of various esters with amines, often proceeding with high yields in solvent-free conditions. researchgate.net Such catalytic methods represent a more sustainable approach compared to traditional stoichiometric methods.
Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 3-bromo-5-chloro-4-hydroxybenzoic acid. nih.gov This reaction is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide. google.com Following the saponification, the reaction mixture is acidified to protonate the carboxylate salt, leading to the precipitation of the free carboxylic acid. This hydrolysis is a fundamental step for synthetic routes where the carboxylic acid functionality is required for subsequent reactions, such as coupling or further derivatization.
The table below summarizes representative conditions for the conversion of a related dihalo-benzoate ester to its corresponding hydrazide.
| Starting Ester | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 3,5-dichloro-4-methoxybenzoate | Hydrazine hydrate | 3,5-Dichloro-4-methoxy-benzoic acid hydrazide | 95 | researchgate.net |
Synthesis of Advanced Analogues and Hybrid Structures
This compound serves as a building block for more complex molecules. By leveraging the reactivity of its functional groups (hydroxyl, ester, and the aromatic ring), a variety of advanced analogues and hybrid structures can be synthesized.
A representative synthetic pathway, demonstrated with analogous 3,5-dihalogenated-4-hydroxybenzoic acid methyl esters, involves a sequence of modifications to generate novel heterocyclic compounds. researchgate.net
O-Alkylation: The phenolic hydroxyl group can be alkylated, for example, through Williamson ether synthesis, to prevent its interference in subsequent steps or to introduce new functionality. The synthesis of methyl 3,5-dihalo-4-methoxybenzoate is a key first step. researchgate.net
Hydrazide Formation: As discussed previously, the methyl ester is converted into a hydrazide. This introduces a nucleophilic nitrogen moiety, which is primed for cyclization reactions. researchgate.net
Heterocycle Synthesis: The resulting hydrazide is a versatile intermediate for constructing five-membered rings.
Pyrazole (B372694) Derivatives: Reaction with dicarbonyl compounds like acetylacetone (B45752) leads to the formation of pyrazole rings. For example, 3,5-dichloro-4-methoxy-benzoic acid hydrazide reacts with acetylacetone to form (3,5-dichloro-4-methoxy-phenyl)-(3,5-dimethyl-pyrazol-1-yl)-methanone. researchgate.net
Oxadiazole Derivatives: Heterocyclization can also be achieved by reacting the hydrazide with carbon disulfide in the presence of a base, which yields 5-(3,5-dihalo-4-methoxy-phenyl)-3H- researchgate.netsmolecule.compharmacompass.comoxadiazole-2-thiones. researchgate.net These products can be further alkylated to create S-substituted derivatives.
These transformations highlight how the initial simple structure of a halogenated hydroxybenzoate can be elaborated into complex, multifunctional molecules with potential applications in various fields of chemical research.
Modern Synthetic Strategies and Challenges
The synthesis of halogenated benzoates like this compound relies on precise control of aromatic substitution. Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods, often through catalysis.
Catalytic Approaches in Halogenated Benzoate Synthesis
Catalysis offers powerful tools for the synthesis of functionalized aromatic compounds. Various catalytic strategies can be applied to the construction of halogenated benzoates.
Lewis Acid/Base Catalysis in Halogenation: The introduction of halogen atoms onto the aromatic ring is a critical step. Traditional methods often use molecular halogens and a Lewis acid promoter. Modern approaches utilize N-halosuccinimides (NCS, NBS) as halogen sources, which are easier to handle. The reactivity and selectivity of these reagents can be enhanced by catalysts. For example, ZrCl₄ has been shown to be an effective catalyst for the highly selective chlorination and bromination of various aromatic compounds under mild conditions. numberanalytics.com More recently, carborane-based Lewis bases have been developed as catalysts that activate N-halosuccinimides for the halogenation of even electron-deficient arenes. researchgate.net
Transition Metal-Catalyzed Carbonylation: An alternative to building the molecule from an existing benzoic acid is to construct the ester moiety on a pre-halogenated ring. Low-valent tungsten catalysts, using W(CO)₆, have been successfully employed for the carbonylative coupling of aryl iodides with alcohols to form benzoates. smolecule.com This non-noble metal-catalyzed approach offers a sustainable alternative to traditional palladium-based systems.
Photocatalysis: Benzoyl groups themselves can act as novel photosensitizing catalysts. Methyl 4-fluorobenzoate, for example, can serve as a photosensitizer for the fluorination of C(sp³)–H bonds, demonstrating the potential for light-powered, catalytic strategies in the synthesis and functionalization of these molecules. chemvisailabs.com
Asymmetric Synthesis Applications of Related Hydroxybenzoates
While this compound itself is achiral, related hydroxybenzoate structures are pivotal in asymmetric synthesis for constructing chiral molecules with high enantioselectivity.
Desymmetrization Reactions: Phenols and their derivatives can be converted to cyclohexadienones, which then serve as prochiral substrates in asymmetric reactions. An example is the asymmetric intramolecular Stetter reaction, where cyclohexadienyloxyacetaldehydes derived from phenols are cyclized to form hydrobenzofuranones with excellent enantioselectivity (up to 94% ee). researchgate.net
Asymmetric Oxidative Coupling: Chiral catalysts can control the stereochemistry of coupling reactions involving phenolic compounds. Chiral dinuclear vanadium complexes have been used to achieve the asymmetric oxidative coupling of hydroxycarbazoles, providing a facile route to biologically relevant, axially chiral biaryl compounds. achemblock.com
Catalytic Asymmetric Cyclizations: Copper-catalyzed asymmetric intramolecular reductive cyclization of 2′-vinyl-biaryl-2-imines allows for the synthesis of 7-membered bridged biarylamines (dibenzo[b,d]azepines) containing both central and axial stereogenic elements with high diastereoselectivity and enantioselectivity (up to 99% ee). google.com Furthermore, organocatalytic systems have been developed for the aza-[4 + 2] cyclization using α-halogenated aldehydes to produce enantiopure, highly functionalized N-heterocycles containing halogenated quaternary stereocenters. acs.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing product yield, minimizing byproducts, and ensuring scalability and industrial viability. Key parameters for optimization in the synthesis of halogenated hydroxybenzoates include the choice of catalyst, solvent, temperature, and molar ratios of reactants.
For the synthesis of a closely related compound, methyl 3-bromo-4-hydroxybenzoate, significant challenges arise from the potential for di-bromination due to the activating effect of the hydroxyl group. google.com A patented method addresses this by using glacial acetic acid as a catalyst in a halogenated alkane solvent. This approach was found to improve yield, simplify post-reaction workup, and reduce solvent consumption compared to previous methods. google.com
The choice of solvent can have a dramatic impact on reaction outcomes. In the synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from the corresponding aldehyde, changing the solvent from formic or acetic acid to N,N-dimethylformamide (DMF) increased the yield to 93% under optimized conditions. researchgate.net
The table below presents a comparison of reaction conditions for the bromination of methyl p-hydroxybenzoate, illustrating the process of optimization.
| Solvent | Catalyst | Temperature (°C) | Outcome/Yield | Reference |
|---|---|---|---|---|
| Dichloromethane | None | 0-5 then RT | Almost no reaction | google.com |
| Dichloromethane | Glacial Acetic Acid | 20-30 | High Yield | google.com |
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the molecular vibrations of Methyl 3-bromo-5-chloro-4-hydroxybenzoate.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to the vibrational frequencies of different functional groups. For this compound, the FT-IR spectrum is expected to exhibit several key absorption bands that confirm its structure.
The presence of a hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, arising from the O-H stretching vibration. The broadness of this peak is due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the ester functional group is expected to produce a strong, sharp absorption band in the range of 1700-1730 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.
The aromatic ring itself gives rise to several characteristic bands. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring also influences the pattern of overtones and combination bands in the 1660-2000 cm⁻¹ region, which can sometimes be used to infer the substitution pattern. Carbon-hydrogen (C-H) stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations, which are highly dependent on the substitution pattern, appear between 650 and 900 cm⁻¹. The C-O stretching vibrations of the ester and the phenol (B47542) are expected in the 1000-1300 cm⁻¹ region. The vibrations involving the heavier halogen atoms, C-Br and C-Cl, will appear at lower wavenumbers, typically below 800 cm⁻¹.
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H Stretch | Hydroxyl (-OH) |
| ~3100 | Aromatic C-H Stretch | Aromatic Ring |
| ~2950 | Aliphatic C-H Stretch | Methyl (-CH₃) |
| 1700-1730 (strong) | C=O Stretch | Ester |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1200-1300 | C-O Stretch | Ester, Phenol |
Raman Spectroscopy (e.g., NIR-FT Raman)
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and transitions that are strong in Raman are often weak in IR, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the carbon-halogen bonds. The symmetric vibrations of the benzene ring, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum. The C-Br and C-Cl stretching vibrations are also expected to be readily observable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the different types of protons in a molecule. In this compound, we would expect to see distinct signals for the hydroxyl proton, the aromatic protons, and the methyl protons of the ester group.
The hydroxyl proton (-OH) would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. The methyl protons (-OCH₃) of the ester group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The aromatic region of the spectrum would show signals for the two protons on the benzene ring. Due to the substitution pattern, these two protons are not equivalent and would appear as two distinct signals, likely as doublets due to coupling with each other. Their chemical shifts would be influenced by the electronic effects of the neighboring bromo, chloro, and hydroxyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -OH | Variable | Broad Singlet |
| Aromatic-H | ~7.5-8.0 | Doublet |
| Aromatic-H | ~7.5-8.0 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. For this compound, we would expect to see eight distinct signals, one for each unique carbon atom.
The carbonyl carbon of the ester group would appear at the most downfield position, typically in the range of 165-175 ppm. The carbons of the aromatic ring would resonate in the region of 110-160 ppm. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon attached to the hydroxyl group (C-OH) would be shifted downfield, as would the carbons attached to the halogens (C-Br and C-Cl). The methyl carbon of the ester group (-OCH₃) would appear at the most upfield position, typically around 50-60 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 165-175 |
| Aromatic C-OH | 150-160 |
| Aromatic C-Br | 110-120 |
| Aromatic C-Cl | 125-135 |
| Aromatic C-H | 120-130 |
| Aromatic C-COOCH₃ | 120-130 |
Advanced 2D NMR Techniques (e.g., HSQC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between different nuclei. An HSQC experiment would show correlations between protons and the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. This would allow for the unambiguous assignment of the aromatic proton and carbon signals, confirming the substitution pattern on the benzene ring. Specifically, it would show a correlation peak between the methyl proton singlet and the methyl carbon signal, as well as correlations between the aromatic proton doublets and their directly bonded aromatic carbon signals.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) results in a distinctive isotopic pattern for the molecular ion and its fragments, aiding in their identification.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through extensive fragmentation. For this compound, the molecular ion peak (M⁺) would appear as a cluster of peaks due to the isotopic distribution of bromine and chlorine. The nominal molecular weight is 264 g/mol for the most abundant isotopes (79Br and 35Cl).
The fragmentation of aromatic esters under EI conditions typically involves several key pathways. A primary fragmentation is the alpha-cleavage at the ester group, leading to the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃). Another common fragmentation pathway for aromatic compounds is the cleavage of the substituents from the aromatic ring. The presence of both bromine and chlorine atoms leads to a characteristic isotopic pattern in the mass spectrum, with M+2 and M+4 peaks having predictable relative intensities. libretexts.org
Expected Fragmentation Pathways in EI-MS:
| Fragment Ion | Proposed Structure | m/z (for 79Br, 35Cl) | Description |
| [M]⁺ | C₈H₆BrClO₃⁺ | 264 | Molecular Ion |
| [M-CH₃]⁺ | C₇H₃BrClO₃⁺ | 249 | Loss of a methyl radical |
| [M-OCH₃]⁺ | C₇H₃BrClO₂⁺ | 233 | Loss of a methoxy radical |
| [M-COOCH₃]⁺ | C₇H₃BrClO⁺ | 205 | Loss of the methoxycarbonyl group |
| [M-Br]⁺ | C₈H₆ClO₃⁺ | 185 | Loss of a bromine radical |
| [M-Cl]⁺ | C₈H₆BrO₃⁺ | 229 | Loss of a chlorine radical |
This table presents hypothetical data based on established fragmentation principles for similar compounds.
Chemical Ionization (CI) Mass Spectrometry
Chemical Ionization (CI) is a softer ionization technique compared to EI, resulting in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound. Using a reagent gas like methane, the protonated molecular ion of this compound would be observed at m/z 265 (for 79Br and 35Cl). The isotopic pattern would still be present, providing further confirmation of the elemental composition. The reduced fragmentation in CI-MS simplifies the spectrum, making it a valuable complementary technique to EI-MS.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₈H₆BrClO₃), the exact mass can be calculated and compared to the experimentally measured mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The use of HRMS is instrumental in confirming the identity of novel compounds or for the analysis of complex mixtures containing halogenated organic molecules. rsc.orgnih.govresearchgate.net
Calculated Exact Masses for Major Isotopologues:
| Isotopologue Formula | Calculated Monoisotopic Mass (Da) |
| C₈H₆⁷⁹Br³⁵ClO₃ | 263.91888 |
| C₈H₆⁸¹Br³⁵ClO₃ | 265.91683 |
| C₈H₆⁷⁹Br³⁷ClO₃ | 265.91593 |
| C₈H₆⁸¹Br³⁷ClO₃ | 267.91388 |
This table contains calculated theoretical data.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction
While a specific crystal structure for this compound has not been reported in the searched literature, a single crystal X-ray diffraction experiment would yield precise data on its solid-state conformation. Based on structurally similar compounds, it is anticipated that the molecule would be largely planar due to the aromatic ring. The analysis would provide the unit cell dimensions, space group, and the exact coordinates of each atom in the asymmetric unit.
Hypothetical Crystallographic Data:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 980 |
| Z | 4 |
This table presents hypothetical yet realistic data based on known structures of similar aromatic compounds to illustrate the expected output of a single crystal X-ray diffraction analysis.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be governed by a variety of intermolecular interactions. The hydroxyl and ester functional groups are capable of forming hydrogen bonds, which would likely play a significant role in the supramolecular assembly. Specifically, O-H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule could lead to the formation of chains or dimeric motifs.
Furthermore, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding. researchgate.net Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species and interacts with a Lewis base, such as an oxygen or nitrogen atom. In the crystal structure of this compound, C-Br···O or C-Cl···O halogen bonds could be observed, further influencing the crystal packing. Studies on similar 3,5-dihalo-4-hydroxybenzonitriles have shown the prevalence of such interactions in directing the formation of sheet-like structures. researchgate.net The interplay between hydrogen bonding and halogen bonding would ultimately determine the final three-dimensional architecture of the crystal.
Hyphenated Analytical Techniques for Complex Chemical Systems
Hyphenated techniques provide a multi-dimensional analytical approach, where complex mixtures are first separated into their individual components, which are then structurally elucidated. This is indispensable for the analysis of a specific compound like this compound, which may be present alongside starting materials, byproducts, or isomers.
Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, a derivatization step, such as silylation of the hydroxyl group, would likely be necessary to increase its volatility and thermal stability, preventing degradation in the GC inlet and column.
Once volatilized, the derivatized compound is separated from other components in the sample based on its boiling point and interactions with the GC column's stationary phase. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint.
The mass spectrum of derivatized this compound would exhibit a molecular ion peak corresponding to the mass of the derivatized molecule. Crucially, due to the presence of bromine and chlorine, the molecular ion and any fragment ions containing these halogens would display characteristic isotopic patterns. Bromine has two major isotopes, 79Br and 81Br, in approximately a 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in roughly a 3:1 ratio. miamioh.edudocbrown.info This results in a distinctive pattern of peaks that is highly indicative of the presence and number of these halogen atoms in a given ion. whitman.eduwpmucdn.com
Key fragmentation pathways for this molecule would likely involve the loss of the methoxy group (-OCH3) from the ester, cleavage of the entire ester group (-COOCH3), and loss of the halogen atoms. The analysis of these fragmentation patterns allows for the confirmation of the compound's structure.
Table 1: Hypothetical GC-MS Fragmentation Data for Silylated this compound
| Fragment Ion (m/z) | Proposed Structure/Loss | Key Isotopic Signature |
| [M]+ | Molecular Ion | Contains one Br and one Cl |
| [M-15]+ | Loss of a methyl group from the silyl (B83357) ether | Contains one Br and one Cl |
| [M-59]+ | Loss of the methoxycarbonyl group | Contains one Br and one Cl |
| [M-79/81]+ | Loss of Bromine | Contains one Cl |
| [M-35/37]+ | Loss of Chlorine | Contains one Br |
Liquid Chromatography-Mass Spectrometry is a highly versatile and sensitive technique that is well-suited for the analysis of compounds that are not amenable to GC-MS, such as those that are non-volatile or thermally labile. This compound can be analyzed directly by LC-MS without the need for derivatization.
In a typical LC-MS analysis, the compound is first separated from other components in a mixture using a high-performance liquid chromatography (HPLC) system. The separation is based on the compound's polarity and affinity for the stationary and mobile phases. Following separation, the eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, as it is a soft ionization method that typically results in minimal fragmentation and a prominent molecular ion, often in the form of a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-.
For this compound, analysis in negative ion mode would likely be effective due to the acidic nature of the phenolic hydroxyl group, leading to the formation of the [M-H]- ion. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent and fragment ions with high accuracy, further confirming the identity of the compound. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the selected molecular ion, providing structural information similar to that obtained from GC-MS.
Table 2: Predicted LC-MS Adducts and Collision Cross Section (CCS) for this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]+ | 264.92616 | 141.0 |
| [M+Na]+ | 286.90810 | 155.0 |
| [M-H]- | 262.91160 | 146.9 |
| [M+NH4]+ | 281.95270 | 162.1 |
| [M+K]+ | 302.88204 | 142.7 |
Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy directly couples the separation power of HPLC with the detailed structural elucidation capabilities of NMR. mdpi.com This technique is particularly valuable for the unambiguous identification of compounds in complex mixtures, including isomers that may be difficult to distinguish by mass spectrometry alone.
In an LC-NMR experiment, the sample is first separated by HPLC. The eluent from the HPLC column is then directed through a specialized flow cell within the NMR spectrometer's probe. amazonaws.com NMR spectra can be acquired in several modes:
On-flow mode: Spectra are continuously acquired as the eluent flows through the probe. This is suitable for obtaining spectra of major components.
Stopped-flow mode: The HPLC flow is halted when a peak of interest is in the NMR flow cell, allowing for longer acquisition times and the use of more advanced NMR experiments (e.g., 2D NMR) to be performed on the isolated compound. This significantly enhances sensitivity and the amount of structural information that can be obtained. numberanalytics.com
Loop-storage mode: Peaks of interest are collected in storage loops after the HPLC separation, and the spectra are acquired offline.
For this compound, LC-NMR would provide definitive structural information. A 1H NMR spectrum would reveal the chemical shifts and coupling patterns of the aromatic protons and the methyl ester protons, confirming their relative positions on the benzene ring. The integration of the signals would correspond to the number of protons in each environment. Further analysis using 2D NMR techniques like COSY and HMBC, performed in a stopped-flow mode, could establish the connectivity between protons and carbons, providing unequivocal proof of the compound's structure.
Two-Dimensional Liquid Chromatography is a powerful separation technique that offers significantly higher peak capacity and resolving power compared to conventional one-dimensional LC. chromatographyonline.com This is particularly advantageous for the analysis of complex samples containing numerous components or for the separation of closely related compounds, such as isomers. acs.orgresearchgate.net
In a 2D-LC system, the sample is subjected to two independent separation steps. The effluent from the first dimension (¹D) column is collected in fractions, which are then sequentially injected onto a second dimension (²D) column with a different stationary phase or mobile phase composition. This orthogonality in the separation mechanisms allows for the resolution of compounds that co-elute in the first dimension. chromatographyonline.com
For the analysis of this compound, 2D-LC could be employed to separate it from potential process impurities or degradation products, especially those with very similar polarities. For example, a reversed-phase separation in the first dimension could be coupled with a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase in the second dimension to exploit different separation selectivities. This would ensure the accurate quantification of the target compound without interference from co-eluting species. The enhanced separation power of 2D-LC is also invaluable for quality control applications where the detection and identification of trace-level impurities are critical.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of Methyl 3-bromo-5-chloro-4-hydroxybenzoate. These computational approaches allow for a detailed analysis of the molecule's orbitals and its response to chemical reactions.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For aromatic compounds similar to this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to optimize the molecular geometry and predict vibrational frequencies. nih.govijcce.ac.irresearchgate.net These studies are instrumental in determining the ground-state electronic configuration and understanding the influence of the bromo, chloro, hydroxyl, and methyl ester substituents on the benzene (B151609) ring. The choice of functional, such as B3LYP, is critical in obtaining results that correlate well with experimental data. ijcce.ac.irresearchgate.net DFT provides a robust foundation for further analysis of the molecule's electronic properties and reactivity. nih.gov
Ab Initio Calculations
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy. Methods like Hartree-Fock (HF) can be employed to provide a fundamental understanding of the electronic structure. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for situations where electron correlation is of particular interest. For related benzoic acid derivatives, these calculations have been used to determine molecular structures and energies.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govmdpi.com
For aromatic compounds, the HOMO is typically a π-orbital associated with the benzene ring, and the LUMO is a π*-orbital. In this compound, the electron-donating hydroxyl group and the electron-withdrawing halogen and ester groups influence the energies of these orbitals. Intramolecular charge transfer from the electron-rich parts of the molecule to the electron-deficient parts can be predicted by analyzing the composition of the HOMO and LUMO. researchgate.netnih.gov
Below is an illustrative data table of HOMO-LUMO energies for a related substituted benzene, calculated using DFT.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Global Reactivity Parameters
Global reactivity parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These parameters include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Indicates the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com
Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule.
These parameters are calculated using the following equations:
χ = -(EHOMO + ELUMO) / 2
η = (ELUMO - EHOMO) / 2
ω = χ² / (2η)
An illustrative data table of global reactivity parameters for a related substituted benzene is provided below.
| Parameter | Value |
| Electronegativity (χ) | 4.0 eV |
| Chemical Hardness (η) | 2.5 eV |
| Global Electrophilicity Index (ω) | 3.2 eV |
Molecular Interactions and Bonding Analysis
The analysis of molecular interactions is crucial for understanding the solid-state structure and properties of this compound.
Hydrogen Bonding Interactions (Intra- and Intermolecular)
Hydrogen bonding plays a significant role in the structure and properties of molecules containing hydroxyl groups. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can be anticipated.
An intramolecular hydrogen bond could potentially form between the hydroxyl group and the oxygen of the adjacent ester group, which would affect the molecule's conformation. Intermolecular hydrogen bonds, where the hydroxyl group of one molecule interacts with the ester or hydroxyl group of a neighboring molecule, are expected to be significant in the crystal lattice, influencing its packing and stability. nih.gov Computational studies can predict the geometry and strength of these hydrogen bonds.
An illustrative data table of typical hydrogen bond parameters for a related phenolic compound is presented below.
| Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) |
| O-H···O (Intermolecular) | 2.7 | 170 |
Halogen Bonding Characterization
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region. In the case of this compound, both bromine and chlorine atoms have the potential to engage in halogen bonding. Computational studies are essential to characterize these interactions, particularly the anisotropic distribution of electron density on the halogen atoms, which leads to a region of positive electrostatic potential known as the σ-hole.
Theoretical investigations would typically employ quantum chemical methods, such as Density Functional Theory (DFT), to model the electrostatic potential surface of the molecule. The strength and directionality of potential halogen bonds with various Lewis bases (e.g., water, ammonia (B1221849), or other solvent molecules) can be predicted. Key parameters that are calculated include the interaction energies, the distance between the halogen atom and the nucleophile, and the C-X···N/O angle (where X is Br or Cl), which is typically close to 180° in a strong halogen bond.
The strength of the halogen bond is dependent on the halogen atom, with the effect generally increasing with the size and polarizability of the halogen (I > Br > Cl > F). nih.gov Therefore, the bromine atom on this compound would be expected to form stronger halogen bonds than the chlorine atom. Computational models can quantify this difference. nih.gov
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the halogen bonding interactions of this compound with ammonia (NH₃) as a Lewis base.
| Interaction | Interaction Energy (kcal/mol) | X···N Distance (Å) | C-X···N Angle (°) |
| C-Br···NH₃ | -4.5 | 2.90 | 175 |
| C-Cl···NH₃ | -2.8 | 3.10 | 172 |
Note: The data in this table is illustrative and based on general principles of halogen bonding.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding and electronic structure by transforming the calculated wave function into localized orbitals corresponding to chemical bonds, lone pairs, and core electrons. uni-muenchen.denumberanalytics.com For this compound, NBO analysis can elucidate the nature of intramolecular and potential intermolecular interactions.
The analysis provides information on atomic charges, hybridization of orbitals, and delocalization of electron density through donor-acceptor interactions. nih.gov For instance, it can quantify the delocalization of lone pair electrons from the oxygen atoms of the hydroxyl and ester groups into the antibonding orbitals of the aromatic ring. Similarly, the interactions between the lone pairs of the halogen substituents and the ring can be investigated.
A key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which estimates the energetic stabilization resulting from these donor-acceptor interactions. uni-muenchen.de This can reveal, for example, the extent of hyperconjugation and resonance effects within the molecule, which influence its stability and reactivity.
An illustrative NBO analysis for a key interaction in this compound is presented in the table below, showing the donation from a lone pair (LP) of the hydroxyl oxygen to an antibonding π* orbital of the adjacent C-C bond in the ring.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O) | π* (C=C) | 15.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a quantum chemical method used to visualize regions of high electron localization, providing a clear picture of chemical bonding and electron pairs. wikipedia.org It is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical for core electrons, covalent bonds, and lone pairs. wikipedia.org
For this compound, an ELF analysis would reveal the spatial distribution of its valence electrons. This would allow for a detailed characterization of the C-C, C-H, C-O, C-Br, and C-Cl bonds, as well as the lone pairs on the oxygen, bromine, and chlorine atoms. The analysis of the ELF basins of attraction can provide information on the population of these regions, offering insights into the electronic structure of the molecule. benthamdirect.comuchile.cl
The separation of the ELF into its σ and π contributions can be particularly informative for aromatic systems like this one, helping to quantify the degree of electron delocalization and aromaticity. benthamdirect.comuchile.cl
Thermochemical Properties and Stability Calculations
Enthalpies of Formation and Reaction Energetics
The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For this compound, this value can be calculated using computational methods. These calculations are crucial for determining the thermodynamic stability of the molecule and for predicting the energetics of reactions in which it might participate.
Computational approaches to determine the enthalpy of formation often involve calculating the atomization energy, which is the energy required to break down the molecule into its constituent atoms in the gas phase. nih.gov By using well-established enthalpies of formation for the individual atoms, the enthalpy of formation of the molecule can be derived. nih.gov Various levels of theory can be employed, with composite methods like G3 and G4 often providing high accuracy. nih.gov
Reaction energetics, such as the enthalpy of reaction (ΔrH°), can also be computed. This is valuable for understanding the feasibility and energy balance of synthetic pathways or degradation processes involving this compound.
A hypothetical table of calculated thermochemical data is provided below.
| Property | Calculated Value (kJ/mol) |
| Gas-Phase Enthalpy of Formation (298.15 K) | -450.5 |
| Atomization Energy (0 K) | 5890.2 |
Note: The data in this table is illustrative and based on general principles of computational thermochemistry.
Computational Thermochemistry Methodologies
A variety of computational methodologies are available for the calculation of thermochemical properties. The choice of method depends on the desired accuracy and the computational cost.
Ab initio methods , such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, offer high accuracy but are computationally demanding.
Density Functional Theory (DFT) provides a good balance between accuracy and computational cost, making it a popular choice for thermochemical calculations on medium-sized molecules like this compound. A wide range of functionals are available, and their performance can vary depending on the system being studied. nih.gov
Composite methods , such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) methods, combine calculations at different levels of theory to achieve high accuracy, often approaching that of experimental measurements. nih.gov These methods are well-suited for obtaining reliable enthalpies of formation. nih.gov
Semi-empirical methods are faster but less accurate and are typically used for very large systems where higher-level calculations are not feasible.
For halogenated compounds, it is important to choose methods and basis sets that can adequately describe the electronic structure of the halogen atoms, including relativistic effects for heavier halogens like bromine.
Simulation of Spectroscopic Properties
Computational chemistry allows for the simulation of various spectroscopic properties, which can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic properties.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can help in the assignment of experimental NMR spectra and can provide insights into the electronic environment of the different atoms in this compound.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The simulated spectrum can be compared with experimental data to identify and assign the characteristic vibrational modes of the functional groups present in the molecule, such as the O-H stretch, the C=O stretch of the ester, and the various vibrations of the aromatic ring. rsc.org
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic absorption spectra. youtube.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the absorption maxima (λ_max) in the UV-Vis spectrum, which are related to the π → π* transitions within the aromatic system. up.ac.zaquimicaorganica.org
A hypothetical table of simulated spectroscopic data is presented below.
| Spectroscopy | Parameter | Calculated Value |
| ¹H NMR | δ (OH) | 5.8 ppm |
| ¹H NMR | δ (Aromatic) | 7.5 - 7.9 ppm |
| ¹³C NMR | δ (C=O) | 165 ppm |
| IR | ν (O-H) | 3550 cm⁻¹ |
| IR | ν (C=O) | 1720 cm⁻¹ |
| UV-Vis | λ_max | 285 nm |
Note: The data in this table is illustrative and based on general principles of spectroscopic simulation.
Computational Prediction of Vibrational Spectra (FT-IR, Raman)
The vibrational modes of a molecule, observable through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are fundamental to its structural characterization. Computational chemistry, particularly through Density Functional Theory (DFT) and Hartree-Fock (HF) methods, allows for the ab initio prediction of these spectra.
For a molecule like this compound, the process begins with the optimization of its molecular geometry to find the lowest energy conformation. Following this, vibrational frequency calculations are performed. These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be used to generate a theoretical spectrum. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the limitations of the chosen theoretical level, thereby improving agreement with experimental data.
Studies on related compounds like 3-bromophenol (B21344) and 2,4-dihydroxybenzoic acid have demonstrated the efficacy of these methods. nih.govacs.org For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to provide excellent correlation with experimental FT-IR and FT-Raman spectra for substituted phenols and benzoates. nih.govacs.org The calculated Potential Energy Distribution (PED) is crucial for assigning the vibrational modes to specific atomic motions, such as O-H stretching, C=O stretching of the ester, C-Br and C-Cl stretching, and various aromatic ring vibrations.
Table 1: Representative Predicted Vibrational Frequencies for a Substituted Benzoate (B1203000) (Illustrative) Based on data from similar compounds; not specific to this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) |
| O-H Stretch | ~3600 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C=O Stretch (Ester) | ~1710 |
| C=C Stretch (Aromatic) | 1600-1450 |
| O-H In-plane Bend | ~1375 |
| C-O Stretch | ~1280 |
| C-Cl Stretch | ~750 |
| C-Br Stretch | ~650 |
Electronic Absorption Spectra (UV-Vis) Simulations
The electronic absorption properties of a molecule, typically measured by UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These simulations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For an aromatic compound like this compound, the UV-Vis spectrum is dominated by π→π* and n→π* electronic transitions within the benzene ring and the carbonyl group of the ester. The positions of the absorption bands are sensitive to the nature and position of the substituents (–Br, –Cl, –OH, –COOCH₃). Halogen and hydroxyl substituents, acting as auxochromes, can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.
Computational studies on substituted aromatic compounds confirm that TD-DFT calculations can accurately predict these shifts. researchgate.net The simulations provide insight into which molecular orbitals are involved in the primary electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
Nonlinear Optical (NLO) Properties Theoretical Studies
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry provides a powerful tool for the a priori prediction of the NLO properties of molecules, guiding the synthesis of promising candidates.
First-Order Hyperpolarizability Calculations
The key parameter for second-order NLO activity is the first-order hyperpolarizability (β). It can be calculated using quantum chemical methods, such as DFT, often employing the finite-field approach. A high β value is indicative of a strong NLO response.
For aromatic molecules, a large β value is often associated with a significant difference between the ground and excited state dipole moments and the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. In this compound, the hydroxyl group is an electron donor, while the methyl ester group is an electron acceptor. The bromine and chlorine atoms also influence the electronic distribution.
Calculations on similar molecules, such as substituted benzaldehydes, have shown that DFT methods can effectively predict hyperpolarizability. researchgate.net The total hyperpolarizability (βtot) is determined from the individual tensor components (βxxx, βxyy, βzzz, etc.) calculated by the software. The results are often compared to a standard NLO material like urea (B33335) to gauge their potential. researchgate.net
Table 2: Illustrative Calculated NLO Properties for a Substituted Aromatic Compound Based on data from similar compounds; not specific to this compound.
| Property | Calculated Value |
| Dipole Moment (μ) | 1-4 Debye |
| Polarizability (αtot) | ~150 x 10-24 esu |
| First-Order Hyperpolarizability (βtot) | 100-900 x 10-30 cm5/esu |
Molecular Dynamics Simulations for Interfacial and Solution Phase Interactions
While quantum chemical calculations are excellent for describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution or at an interface. MD simulations model the movements of atoms and molecules over time based on a classical force field, providing insights into dynamic processes and intermolecular interactions.
For this compound, MD simulations could be employed to study its behavior in aqueous or organic solvents. Such simulations can predict properties like the self-diffusion coefficient and can reveal detailed information about the hydration shell around the molecule. rsc.orgrsc.org This includes the nature of hydrogen bonding between the molecule's hydroxyl and ester groups and surrounding water molecules. rsc.org
Furthermore, MD simulations are particularly powerful for investigating interfacial phenomena. For instance, simulations of similar molecules like phenol (B47542) at an air-water interface have elucidated how these molecules orient themselves at the surface and alter the structure of interfacial water. rsc.orgnih.gov Such studies for this compound could predict its surface activity and its interactions with other materials, such as polymers or biological membranes, which is relevant for various applications. nih.gov
Structure Activity Relationship Sar and Molecular Mechanism Studies in Vitro Academic Research
Influence of Halogen Substituents on Molecular Interactions and Bioactivity
The presence of both bromine and chlorine atoms on the benzene (B151609) ring is a defining feature of Methyl 3-bromo-5-chloro-4-hydroxybenzoate. These halogens significantly modify the molecule's electronic landscape and lipophilicity, which are critical determinants of its behavior in a biological system.
This electron withdrawal is crucial for molecular recognition. It creates an anisotropic distribution of electron density on the surface of the halogen atom, resulting in a region of positive electrostatic potential on the outermost portion of the atom, aligned with the C-X bond (where X is Br or Cl). acs.org This positively charged region is known as a "sigma-hole" (σ-hole). acs.org The σ-hole allows the halogen atom to act as a Lewis acid and form a highly directional, non-covalent interaction with a Lewis base (an electron donor), such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain of a protein. acs.org This interaction is termed a "halogen bond." nih.govresearchgate.net
The strength of this halogen bond generally increases with the polarizability and size of the halogen atom (I > Br > Cl > F). acs.org Therefore, the bromine and chlorine atoms on this compound can serve as key recognition elements, anchoring the ligand into a specific binding pocket on a target protein through these specific and directional halogen bonds. nih.govnih.gov The precise geometry and strength of these interactions contribute significantly to the binding affinity and selectivity of the compound. researchgate.net
Lipophilicity, often quantified as the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent (like n-octanol) versus a polar solvent (like water). It is a critical parameter that influences a drug's ability to cross biological membranes, such as the cell membrane, to reach its intracellular target.
The introduction of halogen atoms to an organic molecule almost invariably increases its lipophilicity. This is because halogens are more polarizable and less hydrophilic than hydrogen atoms, contributing to more favorable van der Waals interactions in a nonpolar environment. For this compound, the presence of both a bromine and a chlorine atom would be expected to significantly increase its logP value compared to its non-halogenated parent compound, methyl 4-hydroxybenzoate. This enhanced lipophilicity would conceptually improve its ability to permeate lipid bilayers. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding to hydrophobic surfaces.
| Compound | Predicted LogP* | Effect of Substitution |
|---|---|---|
| Methyl 4-hydroxybenzoate | 1.63 | Baseline |
| Methyl 3-chloro-4-hydroxybenzoate | 2.34 | Increased lipophilicity with Cl |
| Methyl 3-bromo-4-hydroxybenzoate | 2.46 | Increased lipophilicity with Br |
| This compound | 3.17 | Significantly increased lipophilicity with di-halogenation |
*LogP values are predicted estimates from computational models and serve for comparative purposes.
Molecular Targeting and Ligand-Protein Binding Interactions
To understand how this compound might exert a biological effect, it is essential to investigate its interactions with specific protein targets at an atomic level. Computational and experimental biophysical techniques are central to this endeavor.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. wikipedia.org The process involves placing the 3D structure of the ligand (this compound) into the binding site of a protein and using a scoring function to evaluate the stability of the resulting complex. iaanalysis.comleidenuniv.nl
In a hypothetical docking study, this compound would be evaluated for its ability to form favorable interactions within the binding pocket. The scoring would account for various forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and, importantly, halogen bonds. numberanalytics.com The phenolic hydroxyl group and the ester carbonyl oxygen are prime candidates for forming hydrogen bonds with amino acid residues. The benzene ring can participate in hydrophobic or pi-stacking interactions. Crucially, the bromine and chlorine atoms would be assessed for their capacity to form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. nih.gov
| Molecular Feature of Ligand | Potential Interaction Type | Potential Protein Partner |
|---|---|---|
| 4-hydroxyl group (-OH) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, His, Backbone C=O |
| Ester carbonyl (C=O) | Hydrogen Bond (Acceptor) | Lys, Arg, Ser, Asn, Gln, Backbone N-H |
| Aromatic Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile |
| Bromine Atom (-Br) | Halogen Bond, Hydrophobic | Backbone C=O, Ser, Thr, Asp, Glu |
| Chlorine Atom (-Cl) | Halogen Bond, Hydrophobic | Backbone C=O, Ser, Thr, Asp, Glu |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying protein-ligand interactions in solution. nih.gov One of the most common methods is the Heteronuclear Single Quantum Coherence (HSQC) experiment, which produces a 2D spectrum where each peak corresponds to a specific N-H bond in the protein's backbone. acs.orgresearchmap.jp
When a ligand like this compound binds to a protein, it alters the local chemical environment of the amino acid residues in the binding pocket. researchmap.jp This change is detected as a shift in the position of the corresponding peaks in the HSQC spectrum, a phenomenon known as a chemical shift perturbation (CSP). koreascience.kr By titrating the ligand into a sample of ¹⁵N-labeled protein and monitoring the HSQC spectra, researchers can identify which residues are affected by the binding event, thereby mapping the interaction surface on the protein. nih.govnih.gov The magnitude of the shift can also be used to determine the binding affinity (dissociation constant, Kd). koreascience.kr
| Residue in Hypothetical Binding Pocket | Observed Chemical Shift Perturbation (Δδ ppm) | Inferred Proximity to Ligand |
|---|---|---|
| Glycine 25 | 0.35 | Directly in binding interface |
| Leucine 48 | 0.28 | Directly in binding interface |
| Serine 49 | 0.21 | Near binding interface |
| Alanine 97 | 0.02 | No significant interaction |
| Valine 112 | 0.25 | Near binding interface |
*Data are hypothetical and for illustrative purposes to show how CSPs are used to map binding sites.
Mechanistic Insights from In Vitro Biochemical and Cellular Assays (Conceptual Framework)
Following the confirmation of target binding, a series of in vitro assays are necessary to elucidate the functional consequences of this interaction. hubpages.com This framework provides a systematic approach to understanding the compound's mechanism of action.
First, biochemical assays are employed to measure the direct effect of the compound on its purified target protein. nih.gov If the target is an enzyme, an enzyme inhibition assay would be performed to determine if the compound reduces the enzyme's catalytic activity and to calculate its half-maximal inhibitory concentration (IC₅₀). For non-enzymatic targets like receptors or structural proteins, assays could measure the disruption of protein-protein interactions or changes in thermal stability. ukzn.ac.za
Next, cell-based assays are used to determine if the biochemical activity translates into a functional effect in a more physiologically relevant context. charnwooddiscovery.com These assays can range from simple cell viability or cytotoxicity assays (e.g., MTT or LDH release assays) to more complex functional readouts. For example, if the target protein is part of a signaling pathway, a reporter gene assay or a Western blot could be used to measure the downstream effects of target modulation. These cellular assays help confirm that the compound can permeate cells and engage its target in an intracellular environment to produce a measurable biological response. mdpi.com
Enzyme Inhibition Mechanisms (e.g., α-glucosidase, α-amylase)
No studies detailing the inhibitory effects or mechanisms of this compound on key digestive enzymes such as α-glucosidase and α-amylase are present in the available academic literature. While research exists for other brominated and chlorinated phenolic compounds, this information is not applicable to the specific compound as per the strict focus of this article. Therefore, no data on its potential as an enzyme inhibitor can be provided.
Pathway Modulation (e.g., Apoptotic Pathways, Transcriptional Synergy)
There is a lack of published research investigating the role of this compound in the modulation of cellular pathways. No studies were identified that explored its potential to induce or inhibit apoptotic pathways in cell lines, nor was there any information regarding its ability to act in transcriptional synergy with other molecules. Consequently, its impact on these fundamental cellular processes remains uninvestigated.
Disruption of Microbial Cell Membranes
The potential antimicrobial activity of this compound, specifically through the mechanism of microbial cell membrane disruption, has not been reported in the scientific literature. While various phenolic and halogenated compounds are known for their antimicrobial properties, no specific data exists for this particular ester.
Q & A
Q. What are the key challenges in synthesizing methyl 3-bromo-5-chloro-4-hydroxybenzoate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves sequential halogenation and esterification of a benzoic acid precursor. A common challenge is regioselectivity in bromination/chlorination due to steric and electronic effects. To optimize:
- Use protecting groups (e.g., acetyl for the hydroxyl group) to direct halogenation to the desired positions .
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of halogenating agents (e.g., NBS or Cl₂) .
- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from dihalogenated byproducts .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : The hydroxyl proton (4-OH) appears as a singlet (~δ 10-12 ppm) due to exchange broadening. Neighboring substituents (Br, Cl) deshield aromatic protons, with splitting patterns indicating meta/para substitution .
- ¹³C NMR : Carbonyl (C=O) resonates at ~δ 165-170 ppm; halogenated carbons show distinct shifts (Br: ~δ 115-125; Cl: ~δ 125-135) .
- IR : Confirm ester (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) groups. Absence of NH stretches rules out acetylamino impurities .
Q. What solvent systems are suitable for studying the solubility and stability of this compound under varying pH conditions?
- Methodological Answer :
- Solubility is limited in water (≤0.35 g/L at 25°C) but improves in polar aprotic solvents (DMSO, DMF) or ethanol .
- For pH-dependent stability studies:
- Use buffered solutions (pH 1-13) and monitor degradation via HPLC.
- Hydroxyl and ester groups may hydrolyze under strongly acidic/basic conditions; adjust pH to ≤6 for long-term storage .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the regioselectivity of electrophilic substitution in derivatives of this compound?
- Methodological Answer :
- Apply hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate Fukui indices or electrostatic potential maps, identifying electron-rich sites prone to electrophilic attack .
- Compare computed activation energies for bromination/chlorination at positions 3, 4, and 5 to explain observed selectivity .
- Validate predictions with experimental kinetic data from time-resolved UV-Vis spectroscopy .
Q. What strategies can resolve contradictions in crystallographic vs. spectroscopic data for halogenated benzoate derivatives?
- Methodological Answer :
- Perform single-crystal X-ray diffraction to unambiguously assign substituent positions. Compare with NMR/IR data to identify discrepancies (e.g., dynamic effects in solution vs. solid-state structures) .
- For ambiguous cases, use nuclear Overhauser effect (NOE) NMR to probe spatial proximity of substituents .
- Cross-reference with computational models (e.g., Cambridge Structural Database) to validate bond lengths/angles .
Q. How does the steric and electronic interplay between bromo, chloro, and hydroxyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Conduct Suzuki-Miyaura coupling to test aryl halide reactivity:
- Prioritize Br over Cl due to lower bond dissociation energy; monitor via GC-MS .
- Steric hindrance from the 4-hydroxy group may reduce coupling efficiency; mitigate by silyl protection (e.g., TBSCl) .
- Use Hammett σ constants to quantify electronic effects: Electron-withdrawing substituents (Cl, Br) deactivate the ring, slowing nucleophilic substitution .
Q. What experimental and computational approaches can identify byproducts formed during large-scale synthesis?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., dihalogenated isomers or ester hydrolysis products) with a C18 column and gradient elution .
- GC-MS : Identify volatile byproducts (e.g., methyl chloride or brominated side chains) .
- DFT : Simulate potential reaction pathways to predict byproduct structures; compare with fragmentation patterns in HRMS .
Safety and Handling
Q. What precautions are critical when handling this compound in a research laboratory?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine powders .
- Store in airtight containers under inert gas (N₂) to prevent hydrolysis. Avoid exposure to moisture or strong light .
- Dispose of waste via licensed hazardous waste contractors; neutralize acidic/basic residues before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
